TAS-115 mesylate
概要
説明
TAS-115 メシル酸塩は、新規の経口マルチレセプターチロシンキナーゼ阻害剤です。この化合物は、MET、血管内皮増殖因子受容体、コロニー刺激因子1受容体、血小板由来増殖因子受容体などの複数のキナーゼを標的にします。 この化合物は、比較的短い半減期で薬物投与の継続性を改善するために開発されており、主に進行固形腫瘍の治療における可能性について調査されています .
作用機序
TAS-115 メシル酸塩は、MET、血管内皮増殖因子受容体、コロニー刺激因子1受容体、血小板由来増殖因子受容体などのいくつかの重要なキナーゼの自己リン酸化を阻害することで、その効果を発揮します 。この阻害は、腫瘍の増殖、血管新生、免疫調節に関与するシグナル伝達経路を阻害します。 この化合物の分子標的と経路には、細胞の増殖と生存に不可欠なMETシグナル伝達経路と、血管新生に不可欠な血管内皮増殖因子受容体経路が含まれます .
類似の化合物との比較
TAS-115 メシル酸塩は、カボザンチニブなどの他のマルチレセプターチロシンキナーゼ阻害剤に似ています。両方の化合物は、METおよび血管内皮増殖因子受容体のチロシンキナーゼ活性を阻害します。 TAS-115 メシル酸塩はまた、カボザンチニブが標的としないコロニー刺激因子1受容体と血小板由来増殖因子受容体を阻害します 。このより広い阻害スペクトルにより、TAS-115 メシル酸塩は、特定のがんの種類でユニークで、より効果的になる可能性があります。 他の類似の化合物には、がん治療の併用療法で使用されるレンバチニブとペムブロリズマブが含まれます .
生化学分析
Biochemical Properties
TAS-115 mesylate interacts with various enzymes and proteins, including VEGFR and c-Met/HGFR . It inhibits these kinases, with IC50s of 30 and 32 nM for rVEGFR2 and rMET, respectively .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting VEGFR and c-Met/HGFR, which are involved in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with VEGFR and c-Met/HGFR . It inhibits these kinases, leading to changes in gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to suppress the progression of MET-inactivated tumor by blocking angiogenesis without toxicity when given every day for 6 weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the VEGFR and c-Met/HGFR metabolic pathways . It interacts with these enzymes, leading to changes in metabolic flux or metabolite levels.
準備方法
TAS-115 メシル酸塩の合成経路と反応条件は、公開されている文献には詳しく記載されていません。 この化合物は、溶解性とバイオアベイラビリティを向上させるためにメシル酸塩を形成する一連の有機合成工程を経て調製されることが知られています 。工業生産方法には、大規模な有機合成技術、精製プロセス、および化合物の有効性と安全性を確保するための厳格な品質管理対策が関与する可能性があります。
化学反応の分析
TAS-115 メシル酸塩は、主に標的キナーゼとの相互作用に関与するさまざまな化学反応を起こします。 この化合物は、アデノシン三リン酸競合的な様式で、MET、血管内皮増殖因子受容体、コロニー刺激因子1受容体、および血小板由来増殖因子受容体の自己リン酸化を阻害します 。これらの反応で使用される一般的な試薬と条件には、化合物の阻害効果を評価するためのキナーゼアッセイと細胞ベースアッセイが含まれます。 これらの反応から生成される主な生成物は、TAS-115 メシル酸塩によって阻害される標的キナーゼのリン酸化型です .
科学研究への応用
TAS-115 メシル酸塩は、特に腫瘍学と免疫学の分野で、いくつかの科学研究への応用があります。 この化合物は、前臨床試験および臨床試験で、特にMET異常、骨肉腫、骨転移性腫瘍を有する腫瘍に対して有望な抗腫瘍活性を示しています 。 この化合物はまた、腫瘍免疫マイクロ環境を調節し、抗腫瘍免疫を促進し、抗PD-1抗体療法の有効性を高めます 。 さらに、TAS-115 メシル酸塩は、キナーゼ阻害のメカニズムと標的化されたがん治療の開発を調査する研究に使用されています .
科学的研究の応用
TAS-115 mesylate has several scientific research applications, particularly in the fields of oncology and immunology. It has shown promising antitumor activity in preclinical and clinical studies, especially against tumors harboring MET abnormalities, osteosarcoma, and bone metastatic tumors . The compound also modulates the tumor immune microenvironment, promoting antitumor immunity and enhancing the efficacy of anti-PD-1 antibody therapy . Additionally, this compound is used in research to investigate the mechanisms of kinase inhibition and the development of targeted cancer therapies .
類似化合物との比較
TAS-115 mesylate is similar to other multi-receptor tyrosine kinase inhibitors, such as cabozantinib. Both compounds inhibit the tyrosine kinase activity of MET and vascular endothelial growth factor receptor. this compound also inhibits colony stimulating factor 1 receptor and platelet-derived growth factor receptor, which are not targeted by cabozantinib . This broader spectrum of inhibition makes this compound unique and potentially more effective in certain cancer types. Other similar compounds include lenvatinib and pembrolizumab, which are used in combination therapies for cancer treatment .
生物活性
TAS-115 mesylate, also known as Pamufetinib, is a novel multikinase inhibitor primarily targeting the MET proto-oncogene, vascular endothelial growth factor receptor (VEGFR), and colony-stimulating factor 1 receptor (CSF1R). This compound is currently under investigation for its potential therapeutic applications in various cancers, including osteosarcoma and castration-resistant prostate cancer (CRPC). The following sections provide a detailed examination of its biological activity, including relevant case studies and research findings.
TAS-115 exerts its biological effects primarily through the inhibition of multiple receptor tyrosine kinases involved in tumor growth and metastasis. Key mechanisms include:
- Inhibition of PDGFRα/AXL/FLT-3 Signaling : TAS-115 has been shown to suppress the phosphorylation of these receptors, leading to reduced tumor proliferation and metastasis in preclinical models of osteosarcoma .
- VEGFR and MET Inhibition : By targeting VEGFR and MET, TAS-115 disrupts angiogenesis and cellular signaling pathways critical for tumor survival and growth .
Antitumor Effects
- Osteosarcoma Models : In studies using the LM8 osteosarcoma cell line, TAS-115 demonstrated significant antitumor activity by inhibiting tumor growth and lung metastasis. Treatment with doses ranging from 50 to 200 mg/kg resulted in decreased tumor volume and increased G0/G1 phase cell cycle arrest without inducing apoptosis .
- Prostate Cancer : In a Phase II clinical trial involving CRPC patients with bone metastases, TAS-115 was administered in combination with abiraterone and prednisone. The study reported varying degrees of response based on dosage, with notable improvements in bone scan index (BSI) response rates observed at specific dose levels .
Summary of Findings
Case Study 1: Osteosarcoma
In a mouse model of highly metastatic osteosarcoma, TAS-115 was administered orally at doses of 50 or 200 mg/kg. Results indicated a significant reduction in both subcutaneous tumor growth and lung metastasis. Histological analysis revealed extensive necrosis within tumors treated with TAS-115 compared to controls, indicating effective anti-tumor activity .
Case Study 2: Castration-Resistant Prostate Cancer
A multi-arm study evaluated the efficacy of TAS-115 in CRPC patients. The study highlighted that patients receiving higher doses (400 mg/day) exhibited a BSI response rate of 25%, while those on lower doses showed no significant improvement. Adverse effects were manageable, with hypophosphatemia being the most common Grade ≥ 3 reaction .
Safety Profile
The safety profile of TAS-115 has been assessed in various studies. Common adverse effects include:
- Hypophosphatemia : Reported in approximately 20.8% of patients treated for CRPC.
- Anemia : Observed in 23.1% of patients receiving higher doses .
Overall, TAS-115 has demonstrated a favorable tolerability profile, which is crucial for long-term treatment strategies.
特性
IUPAC Name |
4-[2-fluoro-4-[(2-phenylacetyl)carbamothioylamino]phenoxy]-7-methoxy-N-methylquinoline-6-carboxamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O4S.CH4O3S/c1-29-26(34)19-14-18-21(15-24(19)35-2)30-11-10-22(18)36-23-9-8-17(13-20(23)28)31-27(37)32-25(33)12-16-6-4-3-5-7-16;1-5(2,3)4/h3-11,13-15H,12H2,1-2H3,(H,29,34)(H2,31,32,33,37);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYQWFCUOAVQAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4)F.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN4O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1688673-09-7 | |
Record name | Pamufetinib mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1688673097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PAMUFETINIB MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP38X74SWD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。